molecular formula C14H22Cl2N2 B4680141 N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)propane-1,3-diamine dihydrochloride

N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)propane-1,3-diamine dihydrochloride

Cat. No. B4680141
M. Wt: 289.2 g/mol
InChI Key: MVWLPRLGZCFYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)propane-1,3-diamine dihydrochloride, also known as PDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PDP is a yellowish-white powder that is soluble in water and has a molecular weight of 301.2 g/mol.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)propane-1,3-diamine dihydrochloride is not fully understood. However, it is believed that this compound exerts its anti-tumor effects by inhibiting the activity of enzymes involved in DNA synthesis and repair.
Biochemical and Physiological Effects:
This compound has been shown to have anti-tumor effects in vitro and in vivo. In addition, this compound has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)propane-1,3-diamine dihydrochloride in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is that this compound is relatively expensive and difficult to synthesize, which may limit its use in some experiments.

Future Directions

There are many potential future directions for research involving N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)propane-1,3-diamine dihydrochloride. Some possible areas of investigation include:
1. Further studies of this compound's anti-tumor effects and its potential as a cancer treatment.
2. Development of new materials using this compound as a building block.
3. Synthesis of new chiral catalysts using this compound as a ligand.
4. Investigation of this compound's potential as a drug delivery vehicle.
5. Studies of this compound's effects on other biological processes, such as inflammation or cell signaling.

Scientific Research Applications

N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)propane-1,3-diamine dihydrochloride has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to have anti-tumor properties and has been investigated as a potential treatment for cancer. In material science, this compound has been used as a building block for the synthesis of functional materials. In catalysis, this compound has been used as a ligand for the synthesis of chiral catalysts.

properties

IUPAC Name

N',N'-dimethyl-N-(3-phenylprop-2-ynyl)propane-1,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-16(2)13-7-12-15-11-6-10-14-8-4-3-5-9-14;;/h3-5,8-9,15H,7,11-13H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWLPRLGZCFYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCC#CC1=CC=CC=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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